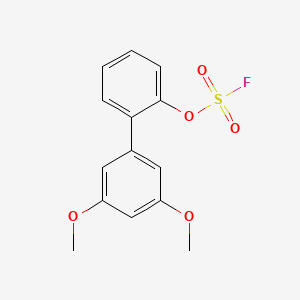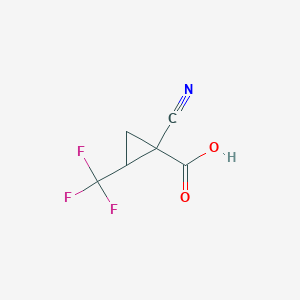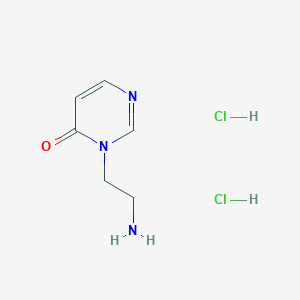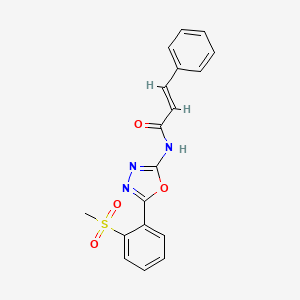![molecular formula C10H7F3N2OS2 B2748554 4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole CAS No. 338397-20-9](/img/structure/B2748554.png)
4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole” belongs to the class of organic compounds known as thiadiazoles. Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a thiadiazole ring attached to a phenyl ring via a sulfinyl group. The phenyl ring would have a trifluoromethyl group attached to it .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be similar to those of other thiadiazole compounds. Thiadiazoles can participate in a variety of chemical reactions, including oxidation, reduction, and substitution reactions .Scientific Research Applications
Anticancer Properties
- Novel Anticancer Agents : Thiazole and 1,3,4-thiadiazole derivatives, including structures similar to 4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole, have been synthesized and evaluated as potent anticancer agents. They showed significant activity against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Fluorescence Studies
- Fluorescence in Aqueous Environments : Compounds in the 1,3,4-thiadiazole class exhibit interesting fluorescence emissions in aqueous solutions, which can be crucial in biological and chemical sensing applications (Matwijczuk et al., 2017).
Molecular Conformation Studies
- Tautomeric Behavior and Spectroscopy : The tautomeric forms of thiadiazole derivatives have been investigated using spectroscopic methods, providing insights into their pharmaceutical and biological activities (Erturk, Gumus, Dikmen, & Alver, 2016).
Synthesis and Biological Activity
- S-derivatives and Biological Evaluation : Studies on S-derivatives of thiadiazoles, including computer-assisted prediction of biological activity, have been conducted to assess their pharmaceutical potential (Hotsulia & Fedotov, 2019).
Antimicrobial Properties
- Synthesis for Antimicrobial Applications : Certain derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antimicrobial properties, indicating potential use in the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Solar Cell Applications
- Use in Solar Cells : Thiadiazole compounds have been employed in dye-sensitized and quantum-dot sensitized solar cells, showcasing their role in improving solar cell efficiency (Rahman, Wang, Nath, & Lee, 2018).
Dual Fluorescence and Pharmacological Potential
- Fluorescence Effects and Pharmacology : Investigations into the dual fluorescence effects of thiadiazole derivatives and their pharmacological potential highlight their significance in developing fluorescence probes and potential pharmaceuticals (Budziak et al., 2019).
Central Nervous System Activity
- Antidepressant and Anxiolytic Properties : Some 1,3,4-thiadiazole derivatives have shown marked antidepressant and anxiolytic properties, which can be useful in CNS disorder treatments (Clerici et al., 2001).
properties
IUPAC Name |
4-methyl-5-[3-(trifluoromethyl)phenyl]sulfinylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS2/c1-6-9(17-15-14-6)18(16)8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDQKFIFMGUXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2748474.png)
![2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748476.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2748477.png)
![4,8-Diazaspiro[2.6]nonan-9-one](/img/structure/B2748478.png)
![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2748482.png)





![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2748489.png)

![5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2748492.png)